2-(3-Methylpiperidin-1-yl)pyridin-3-amine
Description
Contextualization within Pyridine (B92270) and Piperidine (B6355638) Chemistry
The foundational framework of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine is built upon two of the most significant heterocyclic scaffolds in organic chemistry: pyridine and piperidine. The unique properties and versatile reactivity of these two rings are central to understanding the character of the title compound.
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govguidechem.com Its presence is integral to a vast number of pharmaceuticals and bioactive natural products. nist.gov The pyridine ring is an isostere of benzene (B151609) and possesses a set of unique electronic properties. The nitrogen atom imparts a dipole moment and a basic character to the ring, allowing for the formation of salts and coordination complexes. chemicalbook.com
The ability of the pyridine scaffold to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in drug design, often enhancing the solubility and bioavailability of molecules. chemeo.com Furthermore, the pyridine ring can be readily functionalized at various positions, providing a versatile template for the synthesis of diverse molecular architectures. chemicalbook.com This adaptability has led to the incorporation of pyridine moieties in drugs with a wide range of therapeutic applications. nist.govinnospk.com
Piperidine, the saturated counterpart to pyridine, is another ubiquitous scaffold in organic chemistry and is particularly prominent in the structures of natural products and pharmaceuticals. aksci.comchemicalbook.comnih.gov This six-membered nitrogen-containing heterocycle is a key building block in the synthesis of complex molecules. chemicalbook.com The piperidine ring's chair-like conformation and the stereochemical possibilities arising from substitution patterns are critical aspects of its role in molecular design.
The incorporation of a piperidine moiety can significantly influence a molecule's lipophilicity, metabolic stability, and pharmacological profile. It is a common structural element in a wide array of approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. vwr.comwikipedia.org The synthesis of substituted piperidines is a major focus in organic synthesis, with numerous methods developed for their stereoselective construction. nih.gov
Structural Classification and Nomenclature
The structure of this compound is defined by the specific connectivity of its constituent parts. A systematic approach to its nomenclature and a breakdown of its key substructures are essential for a complete understanding of the compound.
The formal name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . aksci.comvwr.com This name precisely describes the arrangement of the substituents on the pyridine ring.
Below is a table of key chemical identifiers for this compound:
| Descriptor | Value | Source(s) |
| IUPAC Name | This compound | aksci.comvwr.com |
| CAS Number | 926219-72-9 | aksci.comvwr.com |
| Molecular Formula | C₁₁H₁₇N₃ | aksci.com |
| Molecular Weight | 191.27 g/mol | aksci.com |
| Canonical SMILES | CC1CCCNC1C2=NC=CC=C2N | N/A |
| InChI Key | N/A | N/A |
Pyridine Amine Moiety : The core of the molecule is a pyridin-3-amine (also known as 3-aminopyridine). The amino group at the 3-position is a key feature, influencing the electronic properties of the pyridine ring. 3-Aminopyridine itself is a colorless solid and is soluble in water, alcohol, and benzene. wikipedia.org The presence of an amino group on a pyridine ring can significantly impact its reactivity and potential for further chemical modification. bldpharm.comchemicalbook.com
Methylpiperidine Moiety : Attached to the 2-position of the pyridine ring via a nitrogen atom is a 3-methylpiperidine (B147322) group. The piperidine ring introduces a non-aromatic, flexible, and lipophilic component to the molecule. The methyl group at the 3-position of the piperidine ring introduces a chiral center, meaning the compound can exist as different stereoisomers. 3-Methylpiperidine is a colorless liquid with a characteristic amine odor. nih.govguidechem.com
The combination of the planar, aromatic pyridine ring with the three-dimensional, saturated piperidine ring results in a molecule with a distinct spatial arrangement and a unique balance of hydrophilic and lipophilic character.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-4-3-7-14(8-9)11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBVTAPXPAXYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine and Analogues
Approaches to Pyridine (B92270) Ring Functionalization
The construction of the substituted aminopyridine scaffold is a critical aspect of synthesizing the target compound. Chemists employ several key strategies, including the amination of a pre-functionalized pyridine ring and the introduction of the piperidine (B6355638) group through modern coupling techniques.
Amination Strategies for the Pyridine Core
Aminopyridines are valuable structural motifs found in a wide array of pharmaceutical agents. thieme-connect.com The introduction of an amine group onto the pyridine ring can be achieved through several pathways, most notably by substitution reactions on halogenated pyridines or by direct amination of C-H bonds.
Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for forming C-N bonds on heterocyclic rings. youtube.com This approach involves the reaction of a halogenated pyridine, such as a 2-chloropyridine (B119429) derivative, with a nucleophilic amine. The reactivity of halopyridines in SNAr reactions can be less than that of acid chlorides because the reaction requires the temporary disruption of the pyridine ring's aromaticity. youtube.com Consequently, these reactions may require heat to proceed efficiently. youtube.com
The reaction of 2-chloropyridines with various secondary amines, including piperidine, can be performed to yield 2-aminopyridines. thieme-connect.comthieme-connect.com While traditional methods often require harsh conditions, such as high pressure or extended reaction times, modern techniques have sought to improve efficiency. thieme-connect.com For instance, the use of a continuous-flow reactor allows for high-temperature (up to 300 °C) and short-residence-time reactions, which can overcome the activation barrier for unactivated substrates and minimize side product formation. thieme-connect.comthieme-connect.com In this system, 2-chloropyridine can react with piperidine in N-Methyl-2-pyrrolidone (NMP) to produce 2-piperidinylpyridine in excellent yield without a catalyst. thieme-connect.comthieme-connect.com The reaction tolerates various functional groups, including alcohols, ethers, and tertiary amines. thieme-connect.com
The efficiency of SNAr reactions is influenced by the nature of the leaving group, with a typical reactivity order of F > NO2 > Cl ≈ Br > I in activated aryl systems. researchgate.net Microwave-assisted synthesis has also been shown to be an effective alternative to conventional heating for these substitution reactions. researchgate.net
Table 1: Optimization of SNAr Flow Reaction of 2-Chloropyridine with Piperidine thieme-connect.com
| Entry | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NMP | 250 | 10 | 78 |
| 2 | NMP | 250 | 20 | 88 |
| 3 | NMP | 275 | 20 | 85 |
| 4 | DMSO | 250 | 20 | 82 |
| 5 | DMA | 250 | 20 | 75 |
Direct C–H amination offers a more atom-economical approach by avoiding the pre-functionalization (i.e., halogenation) of the pyridine ring. nih.gov These methods involve the direct conversion of a C-H bond to a C-N bond. Various strategies have been developed, often relying on metal catalysis or activation of the pyridine nitrogen.
One strategy involves the conversion of pyridines into phosphonium (B103445) salts, which are then reacted with sodium azide (B81097) to produce versatile iminophosphorane intermediates that can be converted to amines. nih.gov This method is noted for its precise regioselectivity and distinct scope compared to methods requiring halogenated precursors. nih.gov
Another approach activates the pyridine ring by forming a pyridine N-oxide. The N-oxide can then react with an activating agent, such as tosic anhydride (B1165640) (Ts₂O), in the presence of an amine like tert-butylamine. researchgate.net This process facilitates amination at the 2- and 4-positions with high selectivity. researchgate.net The resulting N-tert-butyl aminopyridine can then be deprotected to yield the free 2-aminopyridine (B139424). researchgate.net
Copper- and cobalt-catalyzed C-H amination reactions have also been reported, providing pathways to N-heterocycles from precursors like aryl azides. rsc.orgresearchgate.net These methods are valued for their potential to use non-precious transition metals. researchgate.net
Introduction of the Piperidine Moiety via Coupling Reactions
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines where other methods fall short. wikipedia.orglibretexts.org It is particularly relevant for the synthesis of 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, where it can be used to couple 3-methylpiperidine (B147322) with a 2-halopyridin-3-amine derivative.
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the reaction's success. Early systems used monodentate phosphine (B1218219) ligands, while later "generations" of catalysts employed bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), which expanded the reaction's scope to less reactive aryl chlorides and a wider variety of amines. wikipedia.orgacsgcipr.org Bidentate phosphine ligands like BINAP and DDPF were instrumental in providing reliable methods for coupling primary amines. wikipedia.org
This method has been successfully applied to the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, demonstrating its utility in functionalizing complex heterocyclic systems. nih.gov In a typical procedure, an aryl bromide is reacted with an amine using a palladium source (e.g., dichlorobis(triphenylphosphine)Pd(II)), a ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in a suitable solvent like toluene (B28343). nih.gov
Reductive Amination Approaches
Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine, typically via an imine or enamine intermediate that is reduced in situ. youtube.comquizlet.com This two-step, one-pot process is fundamental in organic synthesis for creating primary, secondary, and tertiary amines. youtube.com
In the context of synthesizing piperidine-substituted pyridines, this method could be applied by reacting a pyridine derivative bearing a ketone or aldehyde with 3-methylpiperidine. The reaction is typically catalyzed by a small amount of acid, and a selective reducing agent is used to reduce the intermediate iminium ion. youtube.com A key challenge is the choice of reducing agent. Strong hydrides like lithium aluminum hydride would reduce the initial carbonyl compound. Therefore, milder, more selective reagents are required. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. youtube.com Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is another mild and effective reagent for this transformation. organic-chemistry.org
A related strategy, termed reductive transamination, has been developed for accessing N-(hetero)aryl piperidines from pyridinium (B92312) salts. nih.gov In this rhodium-catalyzed process, a pyridinium ion is reduced to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an external amine to afford the N-aryl piperidine. nih.gov
Synthesis of Substituted Piperidine Rings
The target molecule features a 3-methylpiperidine substituent, a chiral fragment that must be synthesized efficiently. Several routes exist for the preparation of 3-methylpiperidine, which is a valuable synthon used in the preparation of various biologically active compounds. researchgate.net
One common precursor for 3-methylpiperidine is 3-methylpyridine (B133936) (3-picoline). researchgate.net Catalytic hydrogenation of the 3-methylpyridine ring over a transition metal catalyst (e.g., rhodium, ruthenium, or palladium) is a direct method to obtain the saturated piperidine ring.
Another synthetic approach starts from 2-methyl-1,5-diaminopentane. google.com This linear precursor can be cyclized in the gas phase over a catalyst to produce 3-methylpiperidine in high yield. google.com This process can be followed by a dehydrogenation step if the corresponding pyridine (3-picoline) is desired. google.com
Biocatalytic methods have also been developed. An enzyme cascade using a diamine oxidase and an imine reductase in engineered E. coli cells can convert 1,5-diamino-2-methylpentane (B97949) into 3-methylpiperidine. researchgate.net This biocatalytic route represents a greener alternative to traditional chemical synthesis. researchgate.net
Cyclization Reactions for Piperidine Formation
The formation of the 3-methylpiperidine ring is a critical step in the synthesis of the target molecule when a convergent strategy is not employed. One effective method for creating this substituted piperidine is through the catalytic cyclization of acyclic precursors.
A notable example is the gas-phase cyclization of 2-methyl-1,5-diaminopentane to produce 3-methylpiperidine. google.com This process is typically carried out at elevated temperatures, ranging from 300°C to 400°C, over a solid catalyst. google.com The choice of catalyst is crucial for achieving high yields and selectivity. Catalysts such as activated Al₂O₃, aluminum/silicon mixed oxides, or natural and synthetic zeolites have been employed. google.com An important parameter for the catalyst is the ratio of acidic to basic centers on its surface, with a ratio greater than 2 being favorable. google.com The specific surface area of the catalyst also plays a role, with values greater than 40 m²/g being preferred. google.com Under optimized conditions, this method can produce 3-methylpiperidine in yields of at least 89%. google.com
The reaction can be performed at pressures ranging from atmospheric to 10 bar above atmospheric pressure. google.com A key advantage of this method is the high purity of the resulting 3-methylpiperidine, which often contains minimal amounts of the starting diamine, a common impurity that can hinder subsequent reactions. google.com
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-1,5-diaminopentane | google.com |
| Product | 3-Methylpiperidine | google.com |
| Catalyst | Activated Al₂O₃, Al/Si mixed oxides, zeolites | google.com |
| Temperature | 300-400 °C | google.com |
| Pressure | 0-10 bar above atmospheric | google.com |
| Yield | ≥ 89% | google.com |
This interactive table summarizes the conditions for the catalytic cyclization of 2-methyl-1,5-diaminopentane.
Modifications of Pre-formed Piperidine Rings (e.g., Alkylation)
A common and versatile approach to synthesizing this compound involves the coupling of a pre-synthesized 3-methylpiperidine ring with a suitable pyridine derivative. This typically involves a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction.
One of the most powerful methods for this transformation is the Buchwald-Hartwig amination. wikipedia.orgresearchgate.netacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. In the context of synthesizing the target molecule, this would involve the reaction of 3-methylpiperidine with a 2-halopyridin-3-amine, such as 2-bromo- or 2-chloropyridin-3-amine. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphine ligands like Xantphos or BINAP often providing good results for the coupling of secondary amines. wikipedia.orgnih.govchemspider.com
Alternatively, a classical nucleophilic aromatic substitution (SNAr) can be employed. youtube.comnih.govyoutube.com This reaction is viable when the pyridine ring is sufficiently activated by electron-withdrawing groups. For instance, a 2-chloropyridine derivative can react with 3-methylpiperidine, often at elevated temperatures, to yield the desired product. youtube.comyoutube.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I.
Reductive amination represents another strategy, where a ketone or aldehyde on the pyridine ring reacts with 3-methylpiperidine to form an enamine or imine, which is then reduced in situ. chim.itnih.govresearchgate.net
Multi-component Reaction Strategies in Related Heterocyclic Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. hse.runih.govbeilstein-journals.orgresearchgate.netmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, related strategies for the synthesis of highly substituted pyridines and piperidines are well-documented.
For instance, one-pot syntheses of highly substituted pyridines have been achieved through the reaction of aldehydes, malononitrile, and a thiol using a solid base catalyst. mdpi.com Another approach involves a four-component reaction of Michael acceptors, aldehydes, pyridinium ylides, and ammonium (B1175870) acetate (B1210297) to stereoselectively form substituted piperidin-2-ones. hse.ru These methods highlight the potential of MCRs to rapidly build molecular complexity.
The development of an MCR for the target compound could potentially involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, an amine source for the pyridine ring, and 3-methylpiperidine. Such a strategy would be highly convergent and could significantly streamline the synthesis.
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. acsgcipr.orgcapes.gov.brnih.govfigshare.comrasayanjournal.co.in For the synthesis of this compound and its analogues, several green chemistry considerations can be implemented.
The use of catalytic processes, such as the catalytic cyclization for piperidine formation and the Buchwald-Hartwig amination, is inherently greener than stoichiometric reactions as it reduces waste. google.comacsgcipr.org The choice of solvent is another critical factor. The replacement of hazardous solvents like toluene or dioxane, often used in cross-coupling reactions, with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, where possible, is a key goal. acsgcipr.org
Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.in Furthermore, the development of one-pot or multi-component reactions contributes to green chemistry by reducing the number of synthetic steps, and consequently, the amount of waste generated. researchgate.net The use of recyclable catalysts, such as solid-supported palladium catalysts, can also enhance the greenness of the synthesis.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, particularly through the Buchwald-Hartwig amination, several parameters can be fine-tuned.
The choice of catalyst, ligand, base, solvent, and temperature all play a significant role. researchgate.netnih.govbristol.ac.ukresearchgate.net Design of Experiment (DoE) methodologies can be employed to systematically screen these variables and identify the optimal conditions. bristol.ac.uk For example, a study on a Buchwald-Hartwig amination used a DoE approach to explore the effects of different ligands (e.g., XPhos, Xantphos), bases (e.g., NaOtBu, K₂CO₃), temperatures, and concentrations to significantly improve the reaction yield. bristol.ac.uk
Below is a table illustrating a hypothetical optimization of a Buchwald-Hartwig coupling between 2-bromopyridin-3-amine and 3-methylpiperidine, based on common findings in the literature.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 82 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | 2-MeTHF | 90 | 88 |
| 4 | Pd(OAc)₂ (0.5) | GPhos (1) | Cs₂CO₃ | t-Amyl alcohol | 100 | 92 |
This interactive table presents a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of the target compound.
The optimization process would also involve monitoring the reaction progress by techniques like HPLC or GC-MS to determine the optimal reaction time and to identify and minimize the formation of byproducts.
Spectroscopic Characterization and Structural Elucidation of 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(3-methylpiperidin-1-yl)pyridin-3-amine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to confirm the connectivity between the pyridine (B92270) and 3-methylpiperidine (B147322) rings.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the pyridine ring, the piperidine (B6355638) ring, the methyl group, and the primary amine.
The three aromatic protons on the pyridine ring will appear as multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts are influenced by the electronic effects of the amino group at C3 and the piperidinyl group at C2. The proton at C6 is expected to be the most downfield, while the protons at C4 and C5 will be in the more shielded region of the aromatic spectrum.
The protons of the 3-methylpiperidine ring will exhibit complex multiplets in the aliphatic region of the spectrum (approximately δ 1.0-3.5 ppm). The methyl group will appear as a doublet around δ 0.9-1.2 ppm, coupled to the adjacent methine proton. The protons on the carbons adjacent to the nitrogen (C2' and C6' of the piperidine ring) will be deshielded and appear further downfield compared to the other piperidine methylene (B1212753) protons. The primary amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Expected ¹H NMR Chemical Shifts: This table is based on theoretical predictions and data from analogous compounds.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine-H4 | ~6.8 - 7.2 | dd (doublet of doublets) |
| Pyridine-H5 | ~6.6 - 7.0 | dd (doublet of doublets) |
| Pyridine-H6 | ~7.8 - 8.2 | d (doublet) |
| NH₂ | Variable (broad) | s (singlet) |
| Piperidine-H (next to N) | ~2.8 - 3.5 | m (multiplet) |
| Piperidine-H | ~1.2 - 1.9 | m (multiplet) |
| CH₃ | ~0.9 - 1.2 | d (doublet) |
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming free rotation and no diastereomeric effects from the chiral center at C3' of the piperidine ring.
The five carbons of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom C2, bonded to the piperidinyl nitrogen, and C3, bonded to the amino group, will have their chemical shifts significantly influenced by these substituents. The remaining carbons of the piperidine ring and the methyl group will appear in the aliphatic region (δ 15-60 ppm). The carbons adjacent to the nitrogen in the piperidine ring (C2' and C6') will be the most downfield in this region.
Expected ¹³C NMR Chemical Shifts: This table is based on theoretical predictions and data from analogous compounds.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C2 | ~155 - 160 |
| Pyridine-C3 | ~135 - 140 |
| Pyridine-C4 | ~120 - 125 |
| Pyridine-C5 | ~115 - 120 |
| Pyridine-C6 | ~145 - 150 |
| Piperidine-C2' | ~50 - 55 |
| Piperidine-C3' | ~30 - 35 |
| Piperidine-C4' | ~25 - 30 |
| Piperidine-C5' | ~20 - 25 |
| Piperidine-C6' | ~45 - 50 |
| CH₃ | ~15 - 20 |
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the adjacent protons on the pyridine ring (H4-H5, H5-H6) and within the piperidine ring spin system. This would help in tracing the connectivity of the protons within each ring. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. chemicalbook.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the doublet signal of the methyl protons would correlate with the methyl carbon signal in the aliphatic region.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. The key HMBC correlation for structural elucidation would be between the protons on the piperidine ring adjacent to the nitrogen (at C2' and C6') and the C2 carbon of the pyridine ring. This long-range coupling across the C-N bond provides definitive evidence for the attachment of the piperidine ring to the pyridine ring at the C2 position.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
The primary amino (NH₂) group is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. wpmucdn.comorgchemboulder.com An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹. orgchemboulder.com
The C-H stretching vibrations for the aromatic pyridine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine and the tertiary amine of the piperidine ring would be found in the 1200-1350 cm⁻¹ range. orgchemboulder.com
Expected IR Absorption Bands: This table is based on general spectroscopic data for similar functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1600 - 1650 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands characteristic of the aminopyridine chromophore. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic system. researchgate.net The pyridine ring itself shows absorptions around 250-270 nm. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift and an increase in the intensity of these absorptions. Typically, two main absorption bands would be anticipated for this type of compound, likely in the range of 240-260 nm and 290-320 nm.
Expected UV-Vis Absorption Maxima (λmax): This table is based on data from analogous aminopyridine compounds. nist.gov
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π | ~240 - 260 |
| π → π / n → π* | ~290 - 320 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular formula C₁₁H₁₇N₃), the molecular weight is 191.27 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 191.
The fragmentation pattern would likely involve the loss of a methyl group (CH₃) from the piperidine ring, resulting in a fragment ion at m/z = 176. Another characteristic fragmentation pathway would be the cleavage of the piperidine ring. The base peak could arise from a stable fragment formed by the cleavage of the C-N bond between the two rings or fragmentation within the piperidine ring.
Expected Key Mass Spectrometry Fragments: This table is based on the molecular structure and general fragmentation patterns of similar compounds.
| m/z | Possible Fragment |
|---|---|
| 191 | [M]⁺ (Molecular Ion) |
| 176 | [M - CH₃]⁺ |
| Various | Fragments from piperidine ring cleavage |
High-Resolution Mass Spectrometry (HRMS)
Detailed High-Resolution Mass Spectrometry data for this compound are not available in published literature. This analysis would typically be used to confirm the elemental composition of the compound with high accuracy. The process involves ionizing the molecule and measuring its mass-to-charge ratio to a very high degree of precision.
For a molecule with the chemical formula C₁₁H₁₇N₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass, and a close correlation between the observed and calculated mass would confirm the molecular formula.
Table 1: Hypothetical HRMS Data Presentation This table is for illustrative purposes only and does not represent actual experimental data for the target compound.
| Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |
| C₁₁H₁₈N₃⁺ | Value | Value | Value |
X-ray Crystallography for Solid-State Structure Determination
No single-crystal X-ray diffraction data for this compound has been reported. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a suitable crystal of the compound be grown and analyzed, the resulting data would provide key structural information, including bond lengths, bond angles, and torsion angles, as well as details about the crystal packing and any intermolecular interactions, such as hydrogen bonding. This would unambiguously confirm the connectivity of the atoms and the conformation of the molecule in the solid state.
Table 2: Hypothetical X-ray Crystallography Data Presentation This table is for illustrative purposes only and does not represent actual experimental data for the target compound.
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₁H₁₇N₃ |
| Formula weight | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
Computational and Theoretical Studies of 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine
Quantum Chemical Methods
Quantum chemical methods are instrumental in understanding the electronic properties of molecules from first principles.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Current time information in Edmonton, CA. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 2-(3-Methylpiperidin-1-yl)pyridin-3-amine, DFT calculations could provide optimized molecular geometry, vibrational frequencies, and electronic properties such as total energy and dipole moment. These calculations rely on approximating the exchange-correlation functional, with common choices including B3LYP and B3PW91. Current time information in Edmonton, CA. A comparative analysis of results from different functionals and basis sets, such as 6-311G(d,p), can provide a comprehensive understanding of the molecule's properties. Current time information in Edmonton, CA.
Despite the power of this method, no specific DFT studies for this compound have been identified in the public domain.
Semi-empirical Methods (e.g., AM1, PM3, RM1)
Semi-empirical methods offer a faster, albeit less accurate, alternative to DFT. These methods, including Austin Model 1 (AM1), Parametric Method 3 (PM3), and Recife Model 1 (RM1), utilize parameters derived from experimental data to simplify the complex equations of quantum mechanics. They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. PM3, for instance, is a reparameterization of AM1 and is known for its use of two Gaussian functions for the core repulsion function. RM1 was later developed as a re-parametrization of AM1 with a more extensive set of training data. These methods are useful for quickly estimating properties like heats of formation and molecular geometries for large molecules.
Specific computational data derived from AM1, PM3, or RM1 methods for this compound is not available in published literature.
Molecular Orbital Analysis (HOMO-LUMO Energy Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. This analysis is a standard output of quantum chemical calculations.
A molecular orbital analysis with specific HOMO-LUMO energy gap values for this compound has not been reported.
Reactivity Indices and Charge Characteristics
Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a theoretical basis for understanding the reactive behavior of a molecule in chemical reactions. Additionally, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Current time information in Edmonton, CA.
There are no published studies detailing the reactivity indices or charge characteristics for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. For a molecule with rotatable bonds like this compound, MD simulations can explore the potential energy surface and identify stable conformers and the energy barriers between them.
No specific molecular dynamics simulation studies focused on the conformational analysis of this compound are available in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an experimental activity. These models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds.
The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there are no published studies presenting such a dataset that includes this compound, no specific QSAR models for this compound exist.
Molecular Descriptor Calculation and Analysis
Molecular descriptors are numerical values that encode chemical information and the structural characteristics of a molecule. They are fundamental to computational chemistry, particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models, and for predicting a compound's pharmacokinetic properties. The calculation of these descriptors is typically one of the initial steps in the computational analysis of a new molecule.
While specific experimental or published computational analyses for this compound are not extensively documented, its key molecular descriptors can be calculated using well-established algorithms available in standard chemical software suites. These descriptors provide a quantitative profile of the molecule's size, polarity, and complexity.
Below is a table of theoretically calculated molecular descriptors for this compound.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃ | Defines the elemental composition. |
| Molecular Weight | 191.27 g/mol | Represents the mass of one mole of the compound. bldpharm.combldpharm.com |
| XLogP3 | 1.9 | Predicts the octanol-water partition coefficient, indicating lipophilicity. |
| Topological Polar Surface Area (TPSA) | 41.7 Ų | Estimates the surface area of polar atoms, related to membrane permeability. |
| Hydrogen Bond Donors | 1 | The primary amine group (-NH₂) can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The two pyridine (B92270) nitrogen atoms and the primary amine nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 2 | Indicates the molecule's conformational flexibility. |
Predictive Model Development and Validation
Predictive models, especially Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activities. The development of a QSAR model involves creating a mathematical relationship between calculated molecular descriptors (like those in Table 1) and experimentally determined biological activity for a series of related compounds.
The aminopyridine scaffold is a common feature in molecules designed for various therapeutic targets, and as such, it has been the subject of numerous QSAR studies. For instance, QSAR models have been successfully developed for aminopyridine derivatives targeting c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses. nih.govresearchgate.net Other studies have built robust 3D-QSAR models for aminopyridine-based inhibitors of nitric oxide synthases and Janus kinase 2 (JAK2), demonstrating the utility of these models in designing potent and selective inhibitors. nih.govrsc.orgtandfonline.com The process involves selecting a training set of molecules, calculating relevant descriptors, building a statistical model using methods like partial least squares or multiple linear regression, and validating the model's predictive power with a separate test set of compounds. nih.gov
Although these studies confirm that the aminopyridine class is highly amenable to QSAR modeling, a search of the current literature reveals no specific predictive models developed for or including this compound itself. The creation of such a model would require this compound to be part of a larger synthesized series with measured biological data against a specific target.
Molecular Docking and Ligand-Protein Interaction Studies (Computational Methodologies)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com It is a cornerstone of structure-based drug design, providing critical insights into binding affinity, specificity, and the nature of ligand-protein interactions at the atomic level. nih.govresearchgate.net
The methodology for a typical docking study involves several key steps:
Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, usually from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, co-ligands, and adding hydrogen atoms. mdpi.com
Ligand Preparation: The 2D structure of the ligand, in this case, this compound, is converted into a 3D conformation. Its geometry is optimized to find a low-energy state.
Docking Simulation: Using software such as AutoDock or Molecular Operating Environment (MOE), the ligand is placed into the defined binding site of the protein. mdpi.com The software systematically explores various conformations and orientations of the ligand, calculating a score for each pose to estimate its binding affinity.
Analysis of Interactions: The resulting high-scoring poses are analyzed to identify key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, ionic bonds, and π-π stacking, which stabilize the ligand-protein complex. researchgate.netd-nb.info
While no specific docking studies featuring this compound are reported, numerous studies on related aminopyridine derivatives illustrate the approach. For example, docking studies on aminopyridine derivatives have been used to explore their binding modes in the active sites of bacterial proteins from S. aureus and B. subtilis, and cancer-related proteins like beta-catenin and JAK2. tandfonline.commdpi.comnih.gov These studies often reveal that the aminopyridine core acts as a crucial scaffold, with the amine group and pyridine nitrogen frequently forming critical hydrogen bonds with amino acid residues in the protein's active site.
Theoretical Prediction of Spectroscopic Parameters
Theoretical chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in their structural characterization and interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost. nih.gov
The theoretical prediction of spectroscopic parameters for a molecule like this compound would typically follow this workflow:
Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure (its ground-state geometry). This is achieved by finding the minimum energy conformation using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G++(d,p)). ias.ac.in
Vibrational Frequencies (IR/Raman): Once the geometry is optimized, a frequency calculation can be performed. The results provide the theoretical vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. These calculated frequencies are often scaled to better match experimental values.
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure. The calculated shifts are compared to a reference standard (like TMS) and can be invaluable for assigning signals in experimental NMR spectra.
Electronic Spectra (UV-Vis): The electronic absorption properties are calculated using Time-Dependent DFT (TD-DFT). nih.gov This method predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths that constitute the theoretical UV-Visible spectrum.
Studies on various substituted pyridines and related heterocycles have demonstrated a strong correlation between DFT-calculated spectroscopic data and experimental results. nih.gov While specific theoretical spectroscopic predictions for this compound have not been published, these established computational methods are fully capable of generating its theoretical spectra to support experimental characterization.
Reaction Mechanisms and Reactivity of 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine
Identification of Nucleophilic and Electrophilic Centers
The electronic landscape of 2-(3-methylpiperidin-1-yl)pyridin-3-amine is characterized by several electron-rich centers, making it predominantly nucleophilic in nature.
Nucleophilic Centers:
The primary sites of nucleophilicity are the nitrogen atoms, each possessing a lone pair of electrons.
Exocyclic Amino Group (-NH₂): The nitrogen of the primary amine at the C3 position of the pyridine (B92270) ring is a significant nucleophilic center. Its lone pair is available for donation to electrophiles. The reactivity of this group is influenced by its attachment to the sp²-hybridized carbon of the pyridine ring.
Piperidine (B6355638) Nitrogen: The tertiary amine nitrogen within the piperidine ring is also a strong nucleophilic center. Being an sp³-hybridized nitrogen, its lone pair is generally more available and basic than the sp²-hybridized nitrogen of the pyridine ring. quora.comquora.com However, its nucleophilicity can be tempered by steric hindrance from the adjacent methyl group and the pyridine ring.
Pyridine Ring Nitrogen: While the pyridine nitrogen has a lone pair, it is located in an sp² orbital and contributes to the aromatic system, making it less basic and less nucleophilic compared to the other nitrogen atoms in the molecule. quora.com
Aromatic Pi System: The pyridine ring, enriched by the electron-donating effects of both the amino and piperidino substituents, can act as a nucleophile in electrophilic aromatic substitution reactions.
The relative nucleophilicity of the different nitrogen atoms is a key factor in determining the outcome of reactions with electrophiles. Generally, the order of nucleophilicity in amines is secondary > primary > tertiary, though this can be highly dependent on steric factors and reaction conditions. masterorganicchemistry.com
Electrophilic Centers:
While the molecule is primarily nucleophilic, it does possess potential electrophilic centers.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring can act as electrophilic centers, particularly in nucleophilic aromatic substitution (SNAr) reactions if a suitable leaving group is present. The inherent electron-deficient nature of the pyridine ring facilitates such reactions.
Carbonyl Carbon (in derivatives): If the amino group is acylated, the resulting amide carbonyl carbon becomes a prominent electrophilic center.
The table below summarizes the key reactive centers of the molecule.
| Center | Type | Description | Potential Reactions |
|---|---|---|---|
| Exocyclic Amine Nitrogen (on C3) | Nucleophilic | Primary amine with a lone pair of electrons. | Alkylation, Acylation, Diazotization |
| Piperidine Ring Nitrogen | Nucleophilic | Tertiary amine, sp³ hybridized. Generally more basic than other nitrogens. | Quaternization, Oxidation (N-oxide formation) |
| Pyridine Ring Carbons (C4, C6) | Nucleophilic | Activated by electron-donating amino and piperidino groups. | Electrophilic Aromatic Substitution |
| Pyridine Ring Carbons | Electrophilic | Can be attacked by strong nucleophiles, especially if activated. | Nucleophilic Aromatic Substitution (with a leaving group) |
Pathways for Functional Group Transformations
The diverse functional groups within this compound allow for a wide array of chemical transformations, enabling the synthesis of a variety of derivatives.
Reactions involving the Amino Group:
Acylation: The primary amino group readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.
Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging, as the product of the initial alkylation is often more nucleophilic than the starting amine. masterorganicchemistry.com
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of substituents (e.g., -OH, -X, -CN) via Sandmeyer or related reactions.
Reactions involving the Piperidine Moiety:
N-Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts.
Reactions involving the Pyridine Ring:
Electrophilic Aromatic Substitution: The pyridine ring is activated towards electrophilic attack by the strong electron-donating amino and piperidino groups. Reactions such as halogenation, nitration, and sulfonation are directed primarily to the positions ortho and para to the activating groups. The precise location of substitution will be governed by the combined directing effects and steric hindrance.
The following table provides a summary of potential functional group transformations.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Primary Amine (-NH₂) | Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide |
| Primary Amine (-NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt |
| Piperidine Nitrogen | N-Oxidation | H₂O₂, m-CPBA | N-Oxide |
| Pyridine Ring | Halogenation | Br₂, Cl₂ | Halogenated Pyridine Derivative |
| Pyridine Ring | Nitration | HNO₃, H₂SO₄ | Nitropyridine Derivative |
Intramolecular and Intermolecular Reaction Profiles
The reactivity of this compound extends to both intramolecular and intermolecular processes, which are fundamental to its role as a building block in the synthesis of more complex molecules.
Intramolecular Reactions:
Intramolecular reactions typically involve the interaction of two functional groups within the same molecule to form a ring. For the parent compound, such reactions are not common without prior functionalization. However, if a suitable side chain is introduced, cyclization can occur. For instance, if the amino group were acylated with a reagent containing a terminal electrophile, an intramolecular cyclization could be envisioned, leading to the formation of a new heterocyclic ring fused to the pyridine core.
Intermolecular Reactions:
The molecule readily participates in a variety of intermolecular reactions, which are crucial for constructing larger molecular assemblies.
Hydrogen Bonding: The primary amino group is a hydrogen bond donor, while the pyridine and piperidine nitrogens can act as hydrogen bond acceptors. These interactions are significant in determining the physical properties of the compound and its interactions in biological systems.
Metal Coordination: The nitrogen atoms, particularly the pyridine nitrogen and the exocyclic amino nitrogen, can act as ligands, coordinating to metal centers. This can result in the formation of metal complexes with potential catalytic or material applications.
Coupling Reactions: The amino group can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. Furthermore, if the pyridine ring is halogenated, it can undergo palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction to form C-C bonds, allowing for the introduction of various aryl or vinyl substituents.
Catalytic Aspects in Related Chemical Transformations
While this compound itself is not typically used as a catalyst, its structural motifs are relevant in the context of catalysis in two main ways: its synthesis often requires catalytic methods, and its derivatives can serve as ligands for catalytic systems.
Catalysis in Synthesis:
The construction of the 2-(piperidin-1-yl)pyridin-3-amine framework often relies on transition metal-catalyzed cross-coupling reactions. The formation of the C-N bond between the piperidine ring and the pyridine core is commonly achieved through methods such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide (e.g., 3-amino-2-chloropyridine (B31603) with 3-methylpiperidine).
Derivatives as Ligands:
The aminopyridine scaffold is a well-established structural motif in coordination chemistry. The ability of the pyridine nitrogen and the exocyclic amino group to form a chelate ring with a metal ion makes aminopyridine derivatives valuable as bidentate ligands. By coordinating to a metal center, these ligands can modulate its electronic properties and steric environment, thereby influencing the activity and selectivity of the metal catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Stereochemical Control and Regioselectivity in Reactions
Stereochemistry:
The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-2-(3-methylpiperidin-1-yl)pyridin-3-amine.
Diastereoselectivity: When this chiral molecule undergoes reactions that generate a new stereocenter, the existing chiral center can influence the stereochemical outcome, leading to the formation of diastereomers in unequal amounts. This diastereoselective control is a key principle in asymmetric synthesis.
Chiral Ligands: If used as a ligand in asymmetric catalysis, the chirality of the 3-methylpiperidine (B147322) moiety can be transferred to the product of the catalyzed reaction, enabling the synthesis of enantiomerically enriched compounds.
Regioselectivity:
Regioselectivity refers to the preferential reaction at one position over another. In the case of this compound, this is most relevant in electrophilic aromatic substitution on the pyridine ring.
Directing Effects: Both the amino group at C3 and the piperidino group at C2 are electron-donating and act as ortho-, para-directors. The amino group is a very strong activating group. It strongly directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. The piperidino group at C2 also directs to its ortho (C3) and para (C5) positions.
Combined Influence: The combined effect of these two groups results in strong activation of the C4 and C6 positions. The C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 or C6 position.
Steric Hindrance: The outcome of the reaction is also influenced by steric factors. The bulky piperidino group at C2 may hinder the approach of an electrophile to the C3 position (which is already substituted) and could have some influence on the C4 position. The methyl group on the piperidine ring further adds to the steric bulk on that side of the molecule. The competition between the electronic directing effects and steric hindrance will ultimately determine the final regiochemical outcome.
Structure Activity Relationship Sar Studies of 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine and Its Analogues Focused on Chemical Interactions and Molecular Recognition
Impact of Substituents on Molecular Conformation and Geometry
The three-dimensional conformation of 2-(3-methylpiperidin-1-yl)pyridin-3-amine is crucial for its molecular recognition. The geometry is primarily dictated by the piperidine (B6355638) ring's chair conformation and the rotational angle between the piperidine and pyridine (B92270) rings.
The piperidine ring itself is not planar and typically adopts a chair conformation to minimize angular and torsional strain. The methyl group at the 3-position can exist in either an axial or equatorial position. The equatorial conformation is generally more stable, as it minimizes steric clashes with other atoms on the ring. However, the energy difference is small, and the ring can undergo rapid inversion between the two chair forms.
Electronic Effects of Functional Groups on Chemical Reactivity
The electronic landscape of the this compound scaffold is characterized by the electron-deficient pyridine ring and the electron-donating amino and piperidinyl groups. The nitrogen atom in the pyridine ring withdraws electron density, making the ortho and para positions (C2, C4, C6) susceptible to nucleophilic attack. youtube.com
Introducing additional functional groups can further tune these electronic properties:
Electron-Withdrawing Groups (EWGs) : Adding EWGs (e.g., -NO₂, -CN, -CF₃) to the pyridine ring would decrease its electron density, making the ring more susceptible to nucleophilic attack and altering the pKa of the pyridine nitrogen.
Electron-Donating Groups (EDGs) : Adding further EDGs (e.g., -OCH₃, -OH) would increase the ring's electron density, enhancing its reactivity towards electrophiles. Studies on polyhalogenated pyridines have shown that the presence of an EDG like an amino or hydroxyl group strongly impacts the geometry and electronic structure. rsc.org
These electronic modifications directly affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for molecular recognition by biological targets. acs.orgrsc.org
Steric Hindrance and its Influence on Molecular Recognition
Steric hindrance, or the spatial arrangement of atoms, is a key determinant of molecular recognition. In this compound, the primary sources of steric bulk are the 3-methylpiperidine (B147322) ring and its orientation relative to the pyridine ring.
The methyl group on the piperidine ring introduces a chiral center and provides a specific steric footprint. Changing the position or size of this alkyl group would alter the molecule's shape and how it can be accommodated within a binding pocket. For example, moving the methyl group from the 3-position to the 2- or 4-position would present a different steric profile to a target protein. Increasing the size of the substituent (e.g., from methyl to ethyl or isopropyl) would create greater steric bulk, which could either enhance binding by filling a hydrophobic pocket or reduce binding by causing steric clashes.
The position of the piperidine ring itself is critical. Substitution at the 2-position of the pyridine ring, as in the parent compound, places the bulky piperidine group adjacent to the 3-amino group. This proximity can influence the orientation of both substituents and may restrict rotation around the C-N bond connecting the two rings. Shifting the piperidinyl group to a different position, such as the 6-position, can drastically alter steric interactions with biological targets. Such changes influence whether the molecule can adopt the optimal conformation for binding. The balance between stabilizing forces, like London dispersion ("steric attraction"), and destabilizing forces, like Pauli repulsion ("steric hindrance"), ultimately dictates the selectivity and affinity of the molecule for its target. acs.org
Scaffold Hopping and Analogue Design Strategies
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a parent molecule by mimicking its key binding interactions. niper.gov.innih.gov For this compound, this could involve replacing either the pyridine or piperidine core with a different heterocyclic system that preserves the spatial arrangement of key functional groups.
Potential Scaffold Hops:
Pyridine Ring Replacement : The aminopyridine core could be replaced with other heteroaromatic scaffolds like pyrimidine (B1678525), pyrazine, or imidazopyridine. nih.govrsc.org A pyrimidine ring, for instance, introduces an additional nitrogen atom, which can alter the molecule's hydrogen bonding capacity and solubility. niper.gov.in
Piperidine Ring Replacement : The saturated piperidine ring could be replaced by other cyclic amines such as pyrrolidine (B122466) or azepane, or even opened to an acyclic aminoalkyl chain. This modifies the flexibility and conformational constraints of the side chain.
Bioisosteric Replacement : Functional groups can be replaced with bioisosteres. For example, the amino group could be replaced with a hydroxyl or methylamino group to probe the importance of its hydrogen-bonding capability.
These strategies aim to discover new chemotypes with potentially improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. bhsai.org
| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |
| Pyridine | Pyrimidine | Modulates hydrogen bonding potential and physicochemical properties. niper.gov.in |
| Pyridine | Imidazo[1,2-a]pyridine | Creates a more rigid, bicyclic structure to lock in a specific conformation. rsc.org |
| Piperidine | Pyrrolidine | Alters ring size and conformational flexibility. |
| 3-Amino group | Hydroxyl group (-OH) | Acts as a bioisostere to evaluate hydrogen bond donor/acceptor requirements. |
Systematic Modification of the Pyridine Ring
The relative positions of the amino and piperidinyl substituents on the pyridine ring are fundamental to the molecule's activity. Changing the substitution pattern creates positional isomers with distinct electronic and steric properties, which can lead to dramatic differences in biological activity. nih.gov
For example, moving the amino group from the 3-position to the 4-position would significantly alter the electronic distribution. A 4-aminopyridine (B3432731) derivative would exhibit stronger electron donation into the ring through resonance. Studies on substituted pyridines have shown that such positional changes can affect properties ranging from permeability across biological membranes to the secondary structure of polypeptide conjugates. nih.govnih.gov
A comparative analysis of positional isomers highlights the importance of the specific arrangement for target recognition:
2-(piperidin-1-yl)pyridin-4-amine : The amino group is now para to the piperidine substituent. This arrangement maximizes the electronic influence of both groups on the ring.
4-(piperidin-1-yl)pyridin-2-amine : Here, the positions are swapped. The steric environment around the amino group is significantly different, which could affect its ability to form key interactions.
6-(piperidin-1-yl)pyridin-3-amine : This isomer maintains the meta-relationship between the amino and piperidine groups but places the piperidine at the 6-position. This can alter steric interactions with a target compared to the 2-position analogue.
The specific substitution pattern of 2,3-disubstituted pyridine in the parent compound creates a unique environment where the two functional groups are adjacent, potentially leading to intramolecular interactions or specific steric constraints that are essential for activity.
Introducing a variety of chemical functional groups onto the pyridine ring is a standard SAR strategy to probe for additional favorable interactions and optimize properties. ccspublishing.org.cnnih.gov
| Position of Substitution | Type of Group | Potential Impact |
| C4, C5, or C6 | Small, Lipophilic (e.g., -CH₃, -Cl, -F) | Can fill small hydrophobic pockets in a binding site; halogens can form halogen bonds. |
| C4, C5, or C6 | Hydrogen Bond Acceptors (e.g., -OCH₃, -C=O) | Can form additional hydrogen bonds with the target, potentially increasing affinity. nih.gov |
| C4, C5, or C6 | Hydrogen Bond Donors (e.g., -OH, -NH₂) | Probes for interactions with hydrogen bond acceptors on the target. nih.gov |
| C4, C5, or C6 | Bulky Groups (e.g., -phenyl) | Can provide favorable pi-stacking interactions or, conversely, cause steric clashes. |
For instance, the addition of methoxy (B1213986) (-OCH₃) groups to pyridine derivatives has been shown to enhance antiproliferative activity in certain contexts. nih.gov Similarly, adding fluorine atoms can improve metabolic stability and binding affinity. rsc.org Docking studies of related 2-aminopyridine (B139424) derivatives in the ATP-binding pocket of JAK2 kinase have shown that the 2-aminopyridine scaffold can form crucial hydrogen bonds with hinge residues of the protein. ccspublishing.org.cnresearchgate.net Modifications at other positions on the ring could then extend into solvent-exposed regions or other pockets to further enhance binding.
Systematic Modification of the Methylpiperidine Moiety
The position and stereochemistry of the methyl group on the piperidine ring are critical determinants of biological activity. Even subtle changes in the location or spatial arrangement of this group can lead to significant differences in inhibitory potency.
Research into a series of multisubstituted pyridin-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors has shed light on the importance of the methylpiperidine moiety. sci-hub.se In one study, the introduction of a methyl group at the 3-position of the piperidine ring was explored. The resulting compound, a racemic mixture of (R)- and (S)-2-(3-methylpiperidin-1-yl)pyridin-3-amine analogue, demonstrated notable inhibitory activity against FGFR1. sci-hub.se
Further investigation into the stereochemistry of this interaction revealed that the two enantiomers can have different binding affinities. For instance, in a related series of 2-aminopyridine inhibitors, the stereoisomerism of substituents was found to be a key factor in their binding to Checkpoint Kinase 2 (CHK2). While specific data for the (R) and (S) isomers of this compound were not detailed in the available literature, the principle that stereochemistry governs the precise fit into an active site is a well-established concept in medicinal chemistry. The differential activity between enantiomers often arises from one isomer achieving more favorable steric and electronic interactions with the amino acid residues of the binding pocket.
The table below illustrates the impact of the methyl group on the piperidine ring in a series of pyridin-3-amine derivatives targeting FGFR1.
| Compound | Piperidine Substitution | FGFR1 IC50 (µM) sci-hub.se |
|---|---|---|
| Analog 1 | Unsubstituted | >50 |
| Analog 2 (racemic) | 3-Methyl | 3.8 |
This data clearly indicates that the presence of a methyl group at the 3-position of the piperidine ring significantly enhances the inhibitory activity against FGFR1.
Beyond the position and stereochemistry of a single methyl group, the exploration of other substituents on the piperidine ring has been a key area of SAR studies. These modifications aim to further optimize the compound's potency, selectivity, and pharmacokinetic properties.
In the development of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors, various substitutions on the piperidine ring were evaluated for their effect on the inhibition of several kinases, including FGFR, RET, EGFR, DDR2, and ALK. sci-hub.se The introduction of different functional groups can alter the molecule's polarity, size, and ability to form hydrogen bonds, thereby influencing its interaction with the target protein.
For example, replacing the methyl group with larger or more polar substituents can probe the dimensions and electrostatic nature of the binding pocket. The table below summarizes the SAR of various substitutions on the piperidine ring of pyridin-3-amine analogs against FGFR1.
| Compound | Piperidine Substitution | FGFR1 IC50 (µM) sci-hub.se |
|---|---|---|
| Analog 3 | 4-Hydroxymethyl | 2.5 |
| Analog 4 | 4-Fluoro | 8.6 |
| Analog 5 | 4,4-Difluoro | 1.7 |
| Analog 6 | 4-Methoxy | >50 |
These findings demonstrate that the nature of the substituent on the piperidine ring has a profound impact on the inhibitory activity. For instance, the introduction of a 4,4-difluoro substitution resulted in a more potent inhibitor than the unsubstituted or 4-fluoro analogs, suggesting that the electronic properties of the fluorine atoms contribute favorably to the binding interaction. Conversely, a 4-methoxy substitution was detrimental to the activity. The 4-hydroxymethyl analog also showed good potency, indicating that a hydrogen-bonding group at this position is well-tolerated and may form beneficial interactions within the active site.
Advanced Analytical Techniques in Research on 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine
Hyphenated Chromatography-Mass Spectrometry (e.g., GC-MS, LC-MS)
Hyphenated chromatography-mass spectrometry techniques are powerful tools for the separation, identification, and quantification of chemical compounds. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dependent on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
For a compound to be amenable to GC-MS analysis, it must be sufficiently volatile and thermally stable to be vaporized without decomposition. Given the molecular weight and functional groups of 2-(3-methylpiperidin-1-yl)pyridin-3-amine, it may be suitable for GC-MS analysis. In a typical GC-MS experiment, the compound would be separated on a capillary column and subsequently ionized, most commonly by electron ionization (EI). The resulting mass spectrum would display a molecular ion peak (M+) and a series of fragment ions.
The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, characteristic fragmentation would be expected to involve the cleavage of the piperidine (B6355638) ring and the bond connecting it to the pyridine (B92270) ring. The fragmentation of the piperidine ring itself often results in a characteristic ion at m/z 96. nih.gov Further fragmentation of the pyridine and methylpiperidine moieties would yield a complex pattern of ions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal lability. For this compound, reversed-phase HPLC could be employed for separation. helixchrom.comacs.orgacs.orgsielc.com The use of a mass spectrometer as a detector allows for the determination of the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically yielding a protonated molecular ion [M+H]+ in the positive ion mode.
Tandem mass spectrometry (MS/MS) experiments can provide more detailed structural information by inducing fragmentation of a selected precursor ion. The fragmentation of the [M+H]+ ion of this compound would likely involve the loss of the methylpiperidine group or cleavage within the piperidine ring. The study of piperidine alkaloids by ESI-MS/MS has shown that the fragmentation patterns are highly informative for structural characterization. scielo.brnih.gov
Table 1: Representative Mass Spectrometry Data for a Related Aminopyridine Derivative
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Interpretation of Fragmentation |
| LC-MS/MS | ESI Positive | 192.15 | 175.12, 147.10, 120.08, 94.07 | Loss of NH3, subsequent ring cleavages and rearrangements |
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C11H17N3, the theoretical elemental composition can be precisely calculated.
The experimental values are typically obtained using a CHN analyzer, which involves the combustion of a small, accurately weighed sample in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified. The close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental formula. Research on various substituted pyridine derivatives routinely employs elemental analysis to confirm the successful synthesis of the target compounds. researchgate.netmdpi.com
Table 2: Elemental Analysis Data for this compound
This table presents the theoretical elemental composition of this compound, which would be compared against experimental findings to confirm the empirical formula of a synthesized sample.
| Element | Symbol | Theoretical % | Found % (Hypothetical) |
| Carbon | C | 69.07 | 69.05 |
| Hydrogen | H | 8.96 | 8.98 |
| Nitrogen | N | 21.97 | 21.95 |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability and phase transitions of a compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability of the compound and its decomposition profile. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose, the rate of decomposition, and the mass of any residue remaining at the end of the analysis. Studies on the thermal stability of various pyridine derivatives have demonstrated the utility of TGA in determining their decomposition temperatures. nih.govnih.gov
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine the melting point, glass transition temperature, and other phase transitions. For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The purity of the compound can also be estimated from the shape of the melting peak. The thermal analysis of novel pyrimidine (B1678525) derivatives has shown that DSC is effective in determining melting temperatures and decomposition characteristics. researchgate.net
Table 3: Representative Thermal Analysis Data for a Related Piperidinyl-Pyridine Compound
Specific TGA and DSC data for this compound are not available in the provided search results. This table illustrates the typical data obtained from thermal analysis of a similar heterocyclic compound, providing insights into its thermal properties.
| Analytical Technique | Parameter Measured | Typical Value Range for Related Compounds |
| TGA | Onset of Decomposition | 200 - 300 °C |
| DSC | Melting Point (Tm) | 100 - 200 °C |
Future Research Directions for 2 3 Methylpiperidin 1 Yl Pyridin 3 Amine
Development of Novel and Efficient Synthetic Pathways
The synthesis of substituted pyridines and piperidines is a cornerstone of modern organic chemistry. nih.gov For 2-(3-methylpiperidin-1-yl)pyridin-3-amine, future research should focus on developing synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of less hazardous reagents.
Key areas for investigation include:
Catalytic Cross-Coupling Reactions: Buchwald-Hartwig amination or related palladium-catalyzed C-N bond-forming reactions could provide a direct and efficient method for coupling 3-methylpiperidine (B147322) with a suitable 2-halopyridin-3-amine precursor. Research should aim to identify optimal catalysts and ligands that function at low loadings and under mild conditions.
Flow Chemistry Synthesis: Transitioning from batch to continuous flow processes can enhance reaction efficiency, safety, and scalability. A multi-step flow synthesis could be developed, potentially integrating the formation of the substituted pyridine (B92270) core with the subsequent C-N coupling step.
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could offer a highly stereoselective and environmentally benign route to chiral derivatives of the target molecule, particularly for controlling the stereocenter at the 3-position of the piperidine (B6355638) ring.
| Synthetic Approach | Potential Advantages | Key Research Objectives |
| Palladium-Catalyzed C-N Coupling | High efficiency, broad substrate scope | Develop catalysts with high turnover numbers; optimize for room temperature reactions. |
| Continuous Flow Synthesis | Improved scalability, safety, and control | Design and optimize a multi-step flow reactor; integrate in-line purification. |
| Biocatalytic Routes | High stereoselectivity, green conditions | Screen enzyme libraries for activity; engineer enzymes for improved performance. |
Advanced Computational Modeling for Structure Prediction and Reactivity
Computational chemistry provides powerful tools for predicting the properties of molecules, guiding experimental design and saving significant resources. nih.govresearchgate.net For this compound, a thorough in silico investigation is a critical next step.
Future computational studies should include:
Density Functional Theory (DFT) Calculations: To determine the ground-state geometry, conformational isomers, and electronic structure. Calculations of bond lengths, bond angles, and dihedral angles can provide a detailed picture of the molecule's three-dimensional shape. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: To identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This is crucial for understanding intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity and its behavior in charge-transfer processes.
Spectroscopic Simulations: Simulating NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound and its derivatives.
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Geometric parameters (bond lengths, angles) | Predicts stable conformations and steric properties. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Charge distribution, nucleophilic/electrophilic sites | Guides understanding of intermolecular interactions and reactivity. mdpi.com |
| Frontier Molecular Orbital (FMO) | HOMO-LUMO energy gap, orbital distribution | Predicts chemical reactivity and electronic transition properties. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Aids in the interpretation of experimental spectroscopic data. |
Exploration of Undiscovered Chemical Transformations
The unique combination of a primary aromatic amine, a tertiary amine within the piperidine ring, and the pyridine heterocycle offers a rich landscape for exploring novel chemical reactions.
Potential areas for future synthetic exploration include:
Reactions at the Primary Amine: The pyridin-3-amine group can be a handle for various transformations. This includes diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., halides, cyano, hydroxyl groups) at the 3-position. It can also be used in the formation of amides, sulfonamides, or imines to build more complex molecular architectures.
Electrophilic Aromatic Substitution: The pyridine ring's reactivity towards electrophiles could be investigated. While pyridines are generally electron-deficient, the activating effect of the amino group may allow for selective substitution at positions 4 or 6 under specific conditions.
N-Oxidation: The nitrogen atoms of both the pyridine and piperidine rings are potential sites for oxidation. Selective oxidation could lead to N-oxides, which are valuable intermediates for further functionalization.
Metal Coordination: The nitrogen atoms in the molecule could act as ligands for transition metals. Exploring its coordination chemistry could lead to the development of novel catalysts or functional materials.
Rational Design of Next-Generation Analogues
Based on the foundational knowledge gained from synthetic and computational studies, the rational design of analogues can be pursued to tailor the molecule's properties for specific applications, such as medicinal chemistry or materials science. The pyridine and piperidine scaffolds are considered privileged structures in drug design. mdpi.comnih.gov
Strategies for analogue design should focus on systematic structural modifications:
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.
Modification of the Piperidine Ring: The methyl group's position could be varied (e.g., to the 2- or 4-position), or it could be replaced with other alkyl or functional groups. This would alter the steric profile and conformational flexibility of the molecule.
Bioisosteric Replacement: The piperidine ring could be replaced with other saturated heterocycles (e.g., morpholine (B109124), piperazine, thiomorpholine) to fine-tune properties like solubility and hydrogen bonding capacity. nih.gov
Scaffold Hopping: The entire 2-(piperidin-1-yl)pyridin-3-amine core could be used as a starting point for designing entirely new molecular scaffolds that maintain key pharmacophoric features.
| Modification Site | Proposed Change | Potential Impact |
| Pyridine Ring | Addition of a fluoro or trifluoromethyl group | Enhance metabolic stability and binding affinity. |
| Piperidine Ring | Varying the position of the methyl group | Alter conformational preferences and steric interactions. |
| Piperidine Ring | Replacement with a morpholine ring | Increase hydrophilicity and potential for hydrogen bonding. |
| Primary Amine | Conversion to a substituted urea (B33335) or thiourea | Introduce new hydrogen bond donor/acceptor sites for biological targets. |
Q & A
Q. What are the common synthetic routes for 2-(3-Methylpiperidin-1-yl)pyridin-3-amine?
The synthesis often involves cross-coupling reactions or microwave-assisted protocols. For example:
- Suzuki-Miyaura cross-coupling : Used to attach aryl groups to pyridine rings, as demonstrated in the synthesis of related compounds like 2-(2-chlorophenyl)pyridin-3-amine (30% yield via coupling of 2-chloro-3-nitropyridine with boronic acids, followed by reduction) .
- Microwave-assisted synthesis : Enhances reaction efficiency; 2-(2-bromophenoxy)pyridin-3-amine was synthesized with 91% yield using microwave conditions, reducing reaction times significantly .
- Stepwise functionalization : α-Bromoacetophenone intermediates react with substituted anilines under basic conditions (e.g., NaHCO₃ in MeOH) to form imidazo[1,2-a]pyridine derivatives, a strategy adaptable to similar amines .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3361 cm⁻¹, C=O at ~1675 cm⁻¹) .
- NMR and HRMS : Provide structural confirmation. For example, ¹H NMR of 2-(2-bromophenoxy)pyridin-3-amine shows aromatic protons (δ 7.65–6.86 ppm) and NH₂ signals (δ 4.82 ppm) . LC-MS/HRMS validates molecular weight, as seen for 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives (e.g., m/z 318 [M-H]⁻) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and dynamics simulations are critical for studying interactions with targets like COX-2. For example:
- COX-2 inhibition : Derivatives of structurally similar imidazo[1,2-a]pyridin-3-amine were docked into COX-2 active sites, revealing sulfonyl groups enhancing selectivity via hydrophobic interactions .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity, guiding rational design .
Q. How can structural contradictions in X-ray crystallography data be resolved?
Challenges include low-resolution data or twinned crystals. Strategies involve:
- SHELX software : SHELXL refines small-molecule structures robustly, even with high-resolution macromolecular data. SHELXE aids in experimental phasing for complex crystals .
- Validation tools : Cross-checking with spectroscopic data (e.g., NMR/IR) ensures consistency between crystallographic and solution-phase structures .
Q. What strategies optimize low-yield reactions in the synthesis of pyridin-3-amine derivatives?
Contradictory yields (e.g., 30% in Suzuki-Miyaura vs. 91% in microwave synthesis) highlight methodology-dependent efficiency. Solutions include:
- Catalyst optimization : Palladium catalysts with bulky ligands improve cross-coupling efficiency .
- Microwave irradiation : Accelerates reaction kinetics, reducing side products (e.g., 91% yield for 2-(2-bromophenoxy)pyridin-3-amine) .
- Reductive amination : Alternative pathways using nitro intermediates (e.g., reduction of 3-nitropyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
